molecular formula C11H14ClNO5 B13747523 DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride CAS No. 3641-44-9

DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride

Cat. No.: B13747523
CAS No.: 3641-44-9
M. Wt: 275.68 g/mol
InChI Key: CBQVPJZHMOIXNF-UHFFFAOYSA-N
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Description

DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride is a synthetic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a methoxy group attached to a hydrocinnamic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hydrocinnamic acid derivatives.

    Amination: The hydrocinnamic acid derivative undergoes amination to introduce the amino group. This can be achieved through the reaction with ammonia or an amine under suitable conditions.

    Methoxylation: The methoxy group is introduced through methoxylation reactions, typically using methanol or methoxy reagents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidation may yield oxo derivatives or carboxylic acids.

    Reduction: Reduction may produce alcohols or amines.

    Substitution: Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the biosynthesis of bioactive molecules.

    Medicine: Research explores its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity.

    Signal Transduction: It may influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

DL-alpha-Amino-3-carboxy-4-methoxy-hydrocinnamic acid hydrochloride can be compared with other similar compounds, such as:

    DL-alpha-Amino-3-carboxy-4-chlorohydrocinnamic acid: This compound has a chlorine atom instead of a methoxy group, which may result in different chemical and biological properties.

    DL-alpha-Amino-3-carboxy-4-ethoxy-hydrocinnamic acid: The presence of an ethoxy group instead of a methoxy group can influence the compound’s reactivity and applications.

    DL-alpha-Amino-3-carboxy-4-hydroxy-hydrocinnamic acid: The hydroxy group may confer different solubility and reactivity characteristics compared to the methoxy group.

Properties

CAS No.

3641-44-9

Molecular Formula

C11H14ClNO5

Molecular Weight

275.68 g/mol

IUPAC Name

5-(2-amino-2-carboxyethyl)-2-methoxybenzoic acid;hydrochloride

InChI

InChI=1S/C11H13NO5.ClH/c1-17-9-3-2-6(4-7(9)10(13)14)5-8(12)11(15)16;/h2-4,8H,5,12H2,1H3,(H,13,14)(H,15,16);1H

InChI Key

CBQVPJZHMOIXNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)N)C(=O)O.Cl

Origin of Product

United States

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